Offado
Description
Contextualization within Modern Synthetic Chemistry and Biological Discovery
Modern synthetic chemistry plays a pivotal role in biological discovery by enabling the creation of novel chemical entities (NCEs) that can interact with biological systems in precise and controlled ways. spectrumchemical.comgatech.edu This interdisciplinary field, often referred to as chemical biology, focuses on applying chemical principles and techniques to explore and manipulate biological processes. gatech.edumpg.deriken.jpfrontiersin.org The synthesis of new compounds allows researchers to probe complex cellular mechanisms, identify potential therapeutic targets, and develop tools for understanding disease pathways. gatech.edumpg.deoctant.bio The ability to engineer small molecules to modulate biological mechanisms is crucial for high-throughput explorations of chemical diversity in living cells. octant.bio This includes the development of new sensors and chemical probes to visualize and characterize biologically relevant molecules and activities within living cells, transforming cell biology into a more quantitative science. mpg.de
Elucidation of the Significance of Novel Chemical Entities in Research Paradigms
Historical and Conceptual Overview of Research Initiatives Pertaining to the Chemical Compound Offado
While "this compound" (PubChem CID 42268) is identified within chemical compound datasets, specific detailed historical or conceptual overviews of research initiatives pertaining directly to this particular chemical compound are not widely documented in publicly accessible scientific literature. uni.lu The presence of a compound in such a dataset typically indicates its existence and potential for future investigation within chemical and biological research. The general conceptual framework for researching novel chemical entities involves a multi-stage process, beginning with synthesis, followed by characterization, and then biological screening to identify any interactions with biological systems. This can lead to further in-depth studies on its mechanism of action, potential applications, and optimization. The absence of extensive published research on "this compound" suggests that, as of the current information, it may be a compound awaiting further exploration or its research findings have not been widely disseminated in the public domain.
Structure
2D Structure
3D Structure
Properties
CAS No. |
143705-67-3 |
|---|---|
Molecular Formula |
C23H43NO2 |
Molecular Weight |
365.6 g/mol |
IUPAC Name |
1-[(4aS,5S,6S,8aS)-6-hydroxy-5,8a-dimethyl-1,3,4,4a,5,6,7,8-octahydroisoquinolin-2-yl]dodecan-1-one |
InChI |
InChI=1S/C23H43NO2/c1-4-5-6-7-8-9-10-11-12-13-22(26)24-17-15-20-19(2)21(25)14-16-23(20,3)18-24/h19-21,25H,4-18H2,1-3H3/t19-,20-,21-,23+/m0/s1 |
InChI Key |
HAAFPJPFMNRFMB-VVSUKSJXSA-N |
SMILES |
CCCCCCCCCCCC(=O)N1CCC2C(C(CCC2(C1)C)O)C |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N1CC[C@H]2[C@@H]([C@H](CC[C@@]2(C1)C)O)C |
Canonical SMILES |
CCCCCCCCCCCC(=O)N1CCC2C(C(CCC2(C1)C)O)C |
Synonyms |
N-(1-oxododecyl)-4,10-dimethyl-8-azadecal-3-ol N-(1-oxododecyl)-4alpha,10-dimethyl-8-aza-trans-decal-3beta-ol OFFADO |
Origin of Product |
United States |
Advanced Synthetic Strategies and Analog Design for the Chemical Compound Offado
Methodologies for De Novo Synthesis of the Chemical Compound Offado
De novo synthesis refers to the construction of a complex molecule from simpler, readily available starting materials. This process involves careful planning and execution using established and modern synthetic techniques.
Retrosynthetic Analysis and Pathway Optimization
The cornerstone of planning the synthesis of a complex molecule such as this compound is retrosynthetic analysis. wikipedia.orgnumberanalytics.comspiedigitallibrary.orglibretexts.orgchemistry.coachfiveable.me This technique involves working backward from the target molecule by mentally breaking it down into simpler precursor structures through a series of "disconnections," which are the reverse of synthetic reactions. wikipedia.orgnumberanalytics.comlibretexts.orgchemistry.coach The goal is to arrive at commercially available or easily synthesized starting materials. wikipedia.orgnumberanalytics.com
Key steps in retrosynthetic analysis include identifying strategic bonds to break, recognizing functional groups and planning their interconversions (FGIs), and considering the use of protecting groups to mask reactive functionalities during synthesis. chemistry.coachmsu.eduopenaccessjournals.com Multiple possible retrosynthetic pathways can often be identified for a single target molecule. wikipedia.orgspiedigitallibrary.org
Application of Modern Organic Synthesis Techniques
The actual construction of this compound from its precursors relies on the application of a wide array of modern organic synthesis techniques. These techniques enable the formation of specific bonds and functional groups with high control over chemo-, regio-, and stereoselectivity. msu.eduopenaccessjournals.comkth.se
Modern methods frequently employed include catalytic reactions, which can significantly enhance reaction rates and selectivity while often reducing the need for harsh conditions. Examples include transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. fishersci.comontosight.ai Asymmetric catalysis and organocatalysis are vital for introducing chirality into the molecule with high enantioselectivity, which is often crucial for the biological activity of complex molecules. kth.sewikipedia.orgcentre-cired.frunimelb.edu.au
Other important techniques include the use of organometallic reagents for carbon-carbon bond formation, functional group transformations, and oxidation/reduction reactions. chemistry.coachmsu.edu Flow chemistry offers advantages in terms of safety, scalability, and reaction control, particularly for hazardous or exothermic reactions. Photochemistry and electrochemistry provide alternative ways to activate molecules and promote transformations under milder conditions. unimelb.edu.au The principles of green chemistry, such as minimizing waste, using renewable resources, and employing safer solvents, are increasingly integrated into synthetic planning. openaccessjournals.comontosight.ai
Design and Synthesis of this compound Analogs and Derivatives for Structure-Activity Relationship (SAR) Exploration
Once a synthetic route to this compound is established, the design and synthesis of related compounds, or analogs, are essential for understanding how structural modifications impact its properties, particularly any biological activity. This systematic investigation is known as Structure-Activity Relationship (SAR) exploration. immutoscientific.comontosight.aiashp.orgnih.gov
Rational Design Principles for Modulating Biological Activity
Rational design of this compound analogs is guided by the hypothesis that a molecule's biological activity is directly linked to its chemical structure, including its functional groups, atomic arrangement, and three-dimensional shape. immutoscientific.comontosight.ai By making specific, targeted modifications to the this compound structure, researchers can probe the role of different parts of the molecule in binding to a biological target and eliciting a response. immutoscientific.comontosight.aiashp.org
Rational design principles involve identifying key regions of the molecule ("diversity sites") where modifications are likely to influence activity without disrupting the core structure essential for function. pressbooks.pub Strategies include bioisosteric replacements (substituting a functional group with another that has similar physicochemical properties), modifying alkyl chains or rings, introducing or removing polar groups, and altering the stereochemistry at chiral centers. ashp.org Computational methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, can aid in predicting the potential impact of structural changes and prioritizing analog synthesis. ontosight.ainih.govparssilico.com
Combinatorial Chemistry and Library Synthesis Approaches
To efficiently explore a wide range of structural variations around the this compound scaffold, combinatorial chemistry and library synthesis approaches are often employed. openaccessjournals.compressbooks.publibretexts.orgacs.orgwikipedia.org These methods allow for the rapid parallel or simultaneous synthesis of large collections (libraries) of structurally related compounds. pressbooks.publibretexts.orgwikipedia.orgistl.org
Common approaches include parallel synthesis, where multiple reactions are carried out simultaneously in separate reaction vessels (e.g., in multi-well plates), each producing a single, defined analog. libretexts.orgistl.org Split-pool synthesis is another powerful technique, particularly for generating large libraries, where a solid support is divided, reacted with different building blocks, combined, and then split again for subsequent reaction steps. pressbooks.pubwikipedia.orgistl.org This allows for the creation of libraries where each bead of the solid support ideally carries a single compound. acs.orgistl.org These libraries can then be screened to identify analogs with improved or altered activity. libretexts.orgacs.orgwikipedia.org
Advanced Chemical Characterization Techniques for Synthetic Intermediates and Final Products
Rigorous characterization of all synthetic intermediates and the final this compound product, as well as its analogs, is essential to confirm their identity, purity, and structure. wikipedia.orgroyalsocietypublishing.org This involves the application of advanced analytical techniques.
Spectroscopic methods are fundamental. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC, HMBC) provides detailed information about the connectivity and environment of atoms within the molecule. wikipedia.orgunimelb.edu.auroyalsocietypublishing.org Mass Spectrometry (MS), including techniques like Electron Ionization (EI), Electrospray Ionization (ESI), and High-Resolution Mass Spectrometry (HRMS), is used to determine the molecular weight and elemental composition of compounds and can provide fragmentation patterns useful for structural elucidation. wikipedia.orgunimelb.edu.auroyalsocietypublishing.org Infrared (IR) spectroscopy helps identify the presence of specific functional groups. wikipedia.orgmpg.de Ultraviolet-Visible (UV-Vis) spectroscopy can be used for compounds with chromophores.
No Publicly Available Data on the Molecular and Cellular Mechanisms of the Chemical Compound “this compound”
A comprehensive review of scientific literature and chemical databases reveals a significant lack of publicly available information on a chemical compound named “this compound.” While the name "this compound" appears in the ChemPert PAWS chemical compound dataset from the University of Luxembourg, assigned the identifier CID42268, there is no associated peer-reviewed research, clinical data, or detailed scientific documentation that would permit a thorough investigation into its molecular and cellular mechanisms of action.
Consequently, it is not possible to generate a scientifically accurate article based on the provided outline. The required sections and subsections demand detailed research findings that are currently not present in the public domain for this specific compound. These sections include:
Investigation of Molecular and Cellular Mechanisms of Action of the Chemical Compound Offado
Characterization of Molecular Interactions at the Subcellular Level:There are no published studies on the receptor binding kinetics, enzymatic modulation, or protein-ligand interactions of Offado.
Without foundational research on the compound, any attempt to create the requested article, complete with data tables and detailed findings, would be speculative and would not meet the standards of scientific accuracy. Further research and publication on the chemical compound "this compound" are necessary before a detailed analysis of its mechanisms of action can be provided.
Based on a comprehensive search for scientific literature and data, there is no publicly available information regarding a chemical compound named "this compound." It appears that "this compound" is not a recognized or documented chemical entity in scientific databases or research publications.
Therefore, it is not possible to generate an article on the molecular and cellular mechanisms of action for this compound as no research findings exist to support the requested content. The specific details required for the sections on gene expression, protein abundance, and intracellular localization are contingent on experimental data that is not available for a compound with this name.
No Scientific Data Available for the Chemical Compound "this compound"
Following a comprehensive search of scientific databases and publicly available information, no data or research findings could be located for a chemical compound named "this compound." As a result, it is not possible to generate an article on its "In Vitro Methodologies and Pre-Mechanistic Biological Assessments" as requested.
The initial search for "this compound" in chemical and biological research literature did not yield any relevant results. Further searches for "this compound" in conjunction with terms such as "in vitro assays," "enzyme inhibition," "ligand displacement," "cellular proliferation," "apoptosis," and "necrosis" also failed to identify any scientific studies or data. One mention of "this compound" was found within a large chemical compound dataset, but it lacked any associated information regarding its chemical structure, properties, or biological activity.
Without any foundational information on the existence and nature of this compound, the development of an article detailing its biological assessment, as per the provided outline, cannot be accomplished. The requested sections and subsections require specific experimental data and research findings that are not available in the public domain for a compound with this name.
In Vitro Methodologies and Pre Mechanistic Biological Assessments of the Chemical Compound Offado
Cell-Based Functional Assays for Phenotypic and Pathway Analysis
Cell Migration, Invasion, and Adhesion Studies4.3.4. Cellular Differentiation and Morphogenesis Assays4.4. Advanced In Vitro Model Systems for Comprehensive Biological Evaluation4.4.1. Three-Dimensional (3D) Cell Culture Models (e.g., Spheroids, Organoids)4.4.2. Co-Culture Systems for Intercellular Communication Studies
Without any primary or secondary research data, the creation of an accurate and informative scientific article on the chemical compound "Offado" is not feasible.
Computational and Theoretical Studies in Support of Chemical Compound Offado Research
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Cheminformatics involves the application of computational and informational techniques to solve problems in chemistry. isc3.orgunistra.frneovarsity.org A key area within cheminformatics is Quantitative Structure-Activity Relationship (QSAR) modeling. isc3.orgneovarsity.orgunistra.fropenaccessjournals.comneovarsity.orgprotoqsar.com QSAR models aim to establish a mathematical relationship between the structural properties (descriptors) of chemical compounds and their biological activities or other properties. neovarsity.orgunistra.fropenaccessjournals.comprotoqsar.com
Development of Predictive Models for Biological Activity
The development of predictive models for biological activity using QSAR involves correlating molecular descriptors (numerical representations of chemical structures) with observed biological responses. neovarsity.orgopenaccessjournals.comneovarsity.org These models can then be used to predict the activity of new or untested compounds. neovarsity.orgopenaccessjournals.com Various statistical and machine learning techniques are employed in model development and validation. unistra.frneovarsity.org
Virtual Screening for Analog Identification
Virtual screening utilizes computational methods to search large databases of chemical compounds to identify potential candidates with desired properties, such as binding to a specific biological target. unimi.itannualreviews.orgiomcworld.orgresearchgate.net This process can be guided by QSAR models or structural information about the target. annualreviews.orgresearchgate.net Virtual screening helps prioritize compounds for experimental testing, saving time and resources. unimi.itresearchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are computational techniques used to study the behavior of molecules at an atomic level over time. halo.sciencediva-portal.orgunimi.it These methods provide dynamic insights into molecular systems. halo.sciencediva-portal.org
Ligand-Target Docking and Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a larger molecule, such as a protein (target). openaccessjournals.commdpi.comikm.org.myiomcworld.orgresearchgate.net This helps in understanding molecular recognition and identifying potential drug candidates by simulating how compounds might bind to a biological target site. openaccessjournals.commdpi.comiomcworld.orgresearchgate.net
Conformational Analysis of the Chemical Compound Offado and Its Complexes
Conformational analysis involves studying the various spatial arrangements (conformations) that a molecule can adopt. Molecular dynamics simulations can be used to explore the conformational landscape of a chemical compound and its complexes with other molecules, providing insights into flexibility and stable structures. halo.sciencediva-portal.org While general principles of conformational analysis apply to any compound, specific studies on "this compound" in this context were not found in the search results.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations apply the principles of quantum mechanics to study the electronic structure of molecules. rwth-aachen.derusnano.combasf.comsolubilityofthings.commicrosoft.com These calculations can provide detailed information about the distribution of electrons, molecular orbitals, and energy levels. rwth-aachen.derusnano.comsolubilityofthings.com
Quantum chemistry is used to predict various molecular properties, including reactivity, spectroscopic data, and the feasibility of chemical reactions. rwth-aachen.derusnano.combasf.comsolubilityofthings.com While quantum chemical methods can be applied to any chemical compound to understand its fundamental electronic properties and potential reaction pathways, specific quantum chemical studies on "this compound" were not found in the search results.
Prediction of Reaction Mechanisms and Transition States
Understanding how "this compound" might react under various conditions is crucial for potential synthesis or application. Computational chemistry plays a pivotal role in predicting chemical reaction mechanisms. grnjournal.us Traditional experimental methods can be time-consuming and sometimes inconclusive, especially for reactions involving unstable intermediates or complex transition states. grnjournal.us Computational approaches offer an alternative by providing detailed insights into reaction pathways, energy profiles, and molecular interactions. grnjournal.us
Methods based on quantum chemistry, such as Density Functional Theory (DFT), are commonly used to calculate the structures of transition states. mit.edugithub.iotcgcrest.org A transition state is a fleeting, high-energy configuration that molecules pass through during a reaction, representing a point of no return from which the reaction must proceed. mit.edu Identifying and characterizing these states is essential for understanding reaction kinetics and selectivity. mit.eduims.ac.jp While quantum chemical calculations can be computationally intensive, especially for larger molecules, they provide a molecular-level perspective that complements traditional methods. grnjournal.usmdpi.com
Algorithms and techniques exist to search for transition states by optimizing the path connecting reactant and product geometries on the potential energy surface. ims.ac.jpccl.net These methods aim to find the saddle point that represents the transition state. github.io Recent advancements include machine learning approaches that can predict transition state structures much more quickly than traditional quantum chemistry methods, potentially within seconds, thereby accelerating the design of new reactions and catalysts relevant to "this compound." mit.edu
Computational studies can reveal the steps involved in a reaction mechanism, including the identification of intermediate species and the prediction of reaction energetics, such as activation energies and reaction enthalpies. grnjournal.us These parameters are vital for estimating reaction rates and equilibrium constants, which informs the design of efficient chemical processes involving "this compound." grnjournal.us
Elucidation of Electronic Properties Influencing Biological Interactions
The electronic properties of a molecule significantly influence its interactions with biological systems, including binding to target proteins or enzymes. For "this compound," computational methods can be used to calculate and analyze these properties. Techniques like Density Functional Theory (DFT) are widely applied to study the electronic structure of molecular systems. tcgcrest.orgscirp.orgacs.org
Key electronic properties that can be elucidated computationally include charge distribution, molecular orbitals (such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)), and reactivity indices. scirp.orgjstar-research.com The HOMO and LUMO, collectively known as the frontier molecular orbitals (FMOs), play a significant role in a molecule's reactivity and its optical and electrical properties. scirp.org Understanding the spatial distribution of electron density and the energies of these orbitals can help predict where "this compound" might be susceptible to nucleophilic or electrophilic attack or how it might interact with charged or polar regions of a biological target. jstar-research.com
Computational modeling can also provide insights into non-covalent interactions, such as hydrogen bonding, halogen bonding, and electrostatic interactions, which are crucial for the binding of a small molecule like "this compound" to biomolecules. nih.govbioisi.pt By quantifying the energetics of binding at a molecular level, computational studies can help understand the strength and nature of these interactions, which is crucial in drug development and understanding the biological activity of compounds. nih.govbioisi.pt
Furthermore, computational methods can predict various physicochemical properties influenced by electronic structure, including pKa values and spectroscopic properties (e.g., IR, UV-vis, NMR), which can aid in the characterization and understanding of "this compound." scirp.orgjstar-research.com Machine learning approaches are also being developed to predict electronic structure properties at a lower computational cost while maintaining accuracy comparable to more expensive traditional methods. acs.org
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Data-Driven Insights from High-Throughput Screening Data
De Novo Design Algorithms for Novel this compound-like Scaffolds
De novo molecular design is a computational approach that aims to create entirely new chemical entities from scratch, rather than modifying existing ones. schrodinger.compharmafeatures.com This approach is particularly valuable for generating novel chemical scaffolds with desired property profiles, potentially including structures similar to or inspired by "this compound." acs.orgnih.gov
De novo design algorithms explore the vast chemical space to generate billions of novel molecular structures in silico. schrodinger.compharmafeatures.com These algorithms can be guided by defined parameters encompassing structural novelty, physicochemical attributes, potency, and selectivity. acs.orgnih.gov Some de novo design algorithms utilize deep learning generative models trained on existing compound datasets to learn the underlying chemical space and generate new, unique compounds. acs.org
Following the generation of novel structures, computational profiling, often using physics-based calculations and machine learning algorithms, is employed to rapidly predict experimental endpoints and evaluate the generated molecules. schrodinger.com This allows for the systematic exploration and refinement of chemical scaffolds. acs.orgresearchgate.net
| Research Area | Computational/AI Methods Applied | Key Insights Gained |
| Reaction Mechanism & Transition State Prediction | Quantum Chemistry (DFT), Transition State Search Algorithms, Machine Learning Models | Identification of reaction pathways, characterization of unstable intermediates, prediction of reaction rates. grnjournal.usmit.eduims.ac.jp |
| Electronic Properties & Biological Interactions | DFT, Molecular Orbital Analysis, Non-covalent Interaction Analysis, Machine Learning | Understanding charge distribution, reactivity sites, strength and nature of interactions with biomolecules. scirp.orgacs.orgjstar-research.comnih.gov |
| Data-Driven Insights from HTS | Machine Learning Algorithms (SVM, Random Forests, Deep Learning), Data Analysis & Interpretation | Hit identification, SAR modeling, compound prioritization, improved screening efficiency and accuracy. oxfordglobal.comafjbs.comtechnologynetworks.compatsnap.com |
| De Novo Design of Novel Scaffolds | Generative Models (RNNs, Deep Learning), Computational Profiling, Multi-objective Optimization | Creation of novel chemical structures, exploration of vast chemical space, design of molecules with targeted properties. schrodinger.compharmafeatures.comacs.org |
Unable to Generate Article: The Chemical Compound "this compound" is Not Found in Scientific Literature
Following a comprehensive search of scientific and chemical databases, no chemical compound with the name "this compound" has been identified. As a result, it is not possible to generate a scientifically accurate and informative article based on the provided outline.
The creation of a detailed article concerning a chemical compound's "Future Research Trajectories and Broader Academic Implications" necessitates a foundation of existing scientific research. This includes, but is not limited to, published studies on its synthesis, characterization, and biological activity. Without any prior data or mention in the scientific literature, any attempt to generate content for the requested sections would be speculative and would not meet the required standards of scientific accuracy.
The specific sections requested for the article are:
Future Research Trajectories and Broader Academic Implications for the Chemical Compound Offado
Contribution to the Fundamental Understanding of Chemical Biology Principles
Each of these topics requires in-depth knowledge of the compound's known properties and its current standing within the research community. As "Offado" does not appear to be a recognized chemical entity, there is no basis upon which to build a factual discussion for these advanced topics.
Therefore, to fulfill the request for a detailed and accurate scientific article, it is essential to provide the correct name or an identifier (such as a CAS number or IUPAC name) of an existing chemical compound.
Q & A
Basic Research Questions
Q. How to formulate focused research questions for studying Offado’s chemical properties?
- Methodological Approach :
Conduct a systematic literature review to identify gaps in existing studies on this compound .
Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to narrow the scope (e.g., "How does this compound’s stability vary under UV exposure compared to inert conditions?").
Ensure questions are testable through experiments (e.g., spectroscopy, chromatography) rather than opinion-based .
- Example :
- Weak: "Is this compound stable?"
- Strong: "What are the degradation pathways of this compound under oxidative stress, and how do they correlate with pH variations?"
Q. What experimental designs are suitable for preliminary characterization of this compound?
- Methodological Approach :
Quantitative methods : Use techniques like HPLC for purity analysis or NMR for structural elucidation .
Controls : Include negative/positive controls (e.g., solvents, known analogs) to validate results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
